molecular formula C10H11ClF3N B2945484 1-[3-Chloro-4-(trifluoromethyl)phenyl]-N-methylethanamine CAS No. 1824575-35-0

1-[3-Chloro-4-(trifluoromethyl)phenyl]-N-methylethanamine

Cat. No. B2945484
CAS RN: 1824575-35-0
M. Wt: 237.65
InChI Key: WOUZDRQLPXIACB-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

There is limited information available on the chemical reactions involving “1-[3-Chloro-4-(trifluoromethyl)phenyl]-N-methylethanamine”. A study on the synthesis and analgesic potential of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol analogues provides some insights .

Scientific Research Applications

Neurokinin-1 Receptor Antagonism : Harrison et al. (2001) explored a compound, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, showcasing high affinity and oral activity as a neurokinin-1 receptor antagonist. This compound demonstrated efficacy in preclinical tests relevant to emesis and depression, indicating its potential application in clinical settings for these conditions (Harrison et al., 2001).

Selective Androgen Receptor Modulators (SARMs) : Wu et al. (2006) studied the pharmacokinetics and metabolism of S-1, a potent SARM, revealing its low clearance, moderate volume of distribution, and extensive metabolism in rats. This research contributes to the development of novel therapeutics for androgen-dependent diseases (Wu et al., 2006).

Polyimide Materials : Yin et al. (2005) synthesized and characterized novel fluorinated polyimides derived from a monomer that includes the trifluoromethylphenyl group, exhibiting exceptional solubility, thermal stability, and mechanical properties. These materials are promising for advanced applications in electronics and aerospace due to their superior performance characteristics (Yin et al., 2005).

Antimicrobial and Cytotoxic Activity : Noolvi et al. (2014) synthesized azetidine-2-one derivatives of 1H-benzimidazole incorporating the trifluoromethylphenyl group, showing good antibacterial activity and cytotoxic effects in vitro. This research highlights the potential of these compounds in developing new antibiotics and cancer treatments (Noolvi et al., 2014).

Mechanism of Action

Target of Action

Related compounds have been shown to have analgesic effects, suggesting that they may interact with pain receptors or pathways .

Mode of Action

It’s worth noting that similar compounds have been shown to have analgesic effects, indicating that they may interact with pain receptors or pathways . These compounds may work by altering the perception of pain at the central or peripheral level.

Biochemical Pathways

Related compounds have been shown to have analgesic effects, suggesting that they may interact with pain pathways . These pathways could involve various neurotransmitters and signaling molecules.

Result of Action

Related compounds have been shown to have analgesic effects, suggesting that they may help to alleviate pain . This could involve a reduction in the perception of pain at the central or peripheral level.

properties

IUPAC Name

1-[3-chloro-4-(trifluoromethyl)phenyl]-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF3N/c1-6(15-2)7-3-4-8(9(11)5-7)10(12,13)14/h3-6,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUZDRQLPXIACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C(F)(F)F)Cl)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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